![molecular formula C19H22N4O5S B2611606 3-硝基-N-[2-(4-苯基哌嗪-1-基)磺酰基乙基]苯甲酰胺 CAS No. 897621-13-5](/img/structure/B2611606.png)

3-硝基-N-[2-(4-苯基哌嗪-1-基)磺酰基乙基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

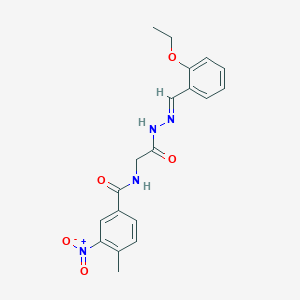

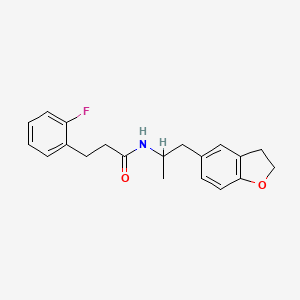

3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide, also known as N-((2-(4-(phenylpiperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide, is an organic compound. It is a potent serotonin 5-HT2 and α1-adrenoceptor antagonist .

Molecular Structure Analysis

The molecular formula of 3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is C19H22N4O5S and its molecular weight is 418.47. The structure includes a phenyl-piperazine group in which the benzene ring is equatorially located .科学研究应用

酶抑制活性

- 碳酸酐酶抑制: Ulus 等人 (2013) 的一项研究合成了 4-氨基-N-(4-磺酰苯基)苯甲酰胺的新型吖啶和双吖啶磺酰胺化合物。研究了这些化合物对碳酸酐酶同工型的抑制活性,显示出高亲和力并阐明了酶抑制的构效关系 (Ulus 等人,2013)。

抗菌和环境应用

- 抗菌活性: 对微生物介导的非生物形成的研究在反硝化过程中磺胺甲恶唑转化产物突出了合成和鉴定正在进行转化的化合物,对环境监测和了解抗生素在水处理过程中的行为具有影响 (Nödler 等人,2012)。

材料科学和缓蚀

- 缓蚀: 一项研究重点关注 N-苯基苯甲酰胺(包括具有硝基的衍生物)的合成、表征和缓蚀研究。研究旨在了解这些化合物对低碳钢酸性腐蚀的影响,揭示它们作为缓蚀剂的潜力及其取代基对其效率的影响 (Mishra 等人,2018)。

晶体结构分析

- 晶体结构测定: 对 2-硝基-N-(4-硝基苯基)苯甲酰胺的合成和晶体结构进行了表征,提供了对硝基取代苯甲酰胺的分子和晶体学性质的见解。此类研究对于了解这些化合物的理化性质和潜在应用至关重要 (Saeed 等人,2008)。

抗肿瘤和抗增殖剂

- 抗肿瘤活性: Yoshida 等人 (2005) 设计并合成了苯并噻唑衍生物,包括不含硝基的苯并噻唑衍生物,证明了对肿瘤生长的显着体内抑制作用。这项研究强调了结构相关化合物在开发抗肿瘤剂中的潜力 (Yoshida 等人,2005)。

安全和危害

作用机制

Target of action

Compounds with a phenylpiperazine moiety, such as “3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide”, often target neurotransmitter receptors in the brain, particularly serotonin and dopamine receptors .

Mode of action

These compounds typically act as agonists or antagonists at their target receptors, meaning they either enhance or inhibit the receptor’s function .

Biochemical pathways

The exact pathways affected would depend on the specific receptors targeted. For instance, if the compound targets serotonin receptors, it could affect mood regulation, sleep, appetite, and other functions regulated by serotonin .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Phenylpiperazine derivatives are generally well-absorbed and distributed throughout the body, but the specifics would depend on the compound .

Result of action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. For instance, if the compound acts as a serotonin receptor agonist, it could increase serotonin signaling and potentially have antidepressant effects .

Action environment

Environmental factors such as pH, temperature, and the presence of other substances can influence a compound’s action, efficacy, and stability. For instance, extreme pH or temperature could degrade the compound, reducing its effectiveness .

生化分析

Biochemical Properties

It is known that similar compounds, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have shown anticonvulsant activity in animal models of epilepsy . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with enzymes, proteins, and other biomolecules involved in neurological processes .

Cellular Effects

Related compounds have shown to inhibit the growth of HeLa cells, a type of cervical cancer cell . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to inhibit acetylcholinesterase, an enzyme crucial for nerve function . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The temporal effects of 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide in laboratory settings are not yet well-studied. Related compounds have shown to have long-term effects on cellular function in in vitro studies . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar stability and degradation patterns, as well as long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have shown to have dose-dependent effects in animal models of epilepsy . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar dosage effects, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have shown to interact with enzymes involved in neurological processes . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have shown to have specific effects on cellular localization . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

Related compounds have shown to have specific effects on subcellular localization . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar effects on its activity or function, potentially including targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c24-19(16-5-4-8-18(15-16)23(25)26)20-9-14-29(27,28)22-12-10-21(11-13-22)17-6-2-1-3-7-17/h1-8,15H,9-14H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAJYSIYXOSCQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxyphenyl [9-(4-methylpiperazino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone](/img/structure/B2611524.png)

![4-fluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2611525.png)

![2-({1-[4-(tert-butyl)phenyl]-4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl}sulfanyl)acetamide](/img/structure/B2611528.png)

![5-Fluoro-N-[2-(4-fluorophenyl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2611532.png)

![4-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2611537.png)

![4-chlorophenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2611539.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2611541.png)

![N-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2611543.png)

![Ethyl 4-((4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2611544.png)